molecular formula C18H22N4O3S B2489758 Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 341953-40-0

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2489758
CAS RN: 341953-40-0
M. Wt: 374.46
InChI Key: QWOMZVDNVINEGS-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone belongs to a class of compounds characterized by the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, identified for its anti-mycobacterial potential. This class includes diverse benzo[d]thiazole-2-carboxamides with promising biological activities, notably against Mycobacterium tuberculosis strains, and shows low cytotoxicity, indicating its therapeutic potential (Pancholia et al., 2016).

Synthesis Analysis

The compound's synthesis involves multiple steps, starting with cyclohexyl or benzyl isocyanide reacting with benzoyl-, or 4-methoxybenzoylformic acid and semicarbazones under specific conditions to yield the final product. This method highlights the chemical versatility and complex reactions leading to the formation of the target compound (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds has been detailed through X-ray diffraction studies, revealing the conformation and stability provided by inter and intra-molecular hydrogen bonds. Such structural characterization aids in understanding the compound's stability and reactivity (Prasad et al., 2018).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, highlighting their reactivity and potential for further chemical modifications. Their structures are characterized by elements such as the piperazin-1-yl methanone group, which plays a crucial role in their biological activity and chemical behavior (Mallikarjuna et al., 2014).

Physical Properties Analysis

The physical properties, such as crystallization behavior, are crucial for understanding the compound's stability and solubility. Studies on similar compounds have focused on their crystalline forms and the factors influencing their physical states (Li et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and conditions, are essential for applications in synthesis and drug development. Research on analogous structures has provided insights into their chemical behavior, offering a foundation for developing new compounds with desired activities (Manasa et al., 2020).

Scientific Research Applications

Antimicrobial and Antitubercular Properties

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and its derivatives have been studied for their biological activities, notably for antimicrobial and antitubercular properties. Compounds with the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been identified as new anti-mycobacterial chemotypes. Structurally diverse benzo[d]thiazole-2-carboxamides were synthesized and tested against the Mycobacterium tuberculosis H37Rv strain, showing promising anti-mycobacterial potential with low cytotoxicity (Pancholia et al., 2016). Another study synthesized various derivatives and screened them for in vitro anti-bacterial activity, revealing moderate to good antimicrobial activity for most compounds (Mhaske et al., 2014).

Synthesis and Characterization of Derivatives

The compound's derivatives have been synthesized and characterized to explore their structural and chemical properties. For instance, 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides were synthesized as a new class of cyclic dipeptidyl ureas, showing the compound's versatility in forming structurally diverse molecules with potential biological activities (Sañudo et al., 2006).

Structural Exploration and Surface Analysis

The compound's structure and interaction with other molecules have been a subject of research, providing insights into its potential applications in drug design and bioactive compound synthesis. For example, a novel bioactive heterocycle derivative was synthesized, and its structure was analyzed using various spectroscopic methods, X-ray diffraction studies, and Hirshfeld surface analysis, highlighting the molecule's stability and intermolecular interactions (Benaka Prasad et al., 2018).

Future Directions

Research into thiazole derivatives and related compounds is ongoing, with many studies focusing on their potential biological activities . Future research may reveal more about the properties and potential uses of this specific compound.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.

Result of Action

tuberculosis , suggesting that they may exert bactericidal or bacteriostatic effects.

properties

IUPAC Name

cyclohexyl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(13-4-2-1-3-5-13)20-8-10-21(11-9-20)18-19-15-7-6-14(22(24)25)12-16(15)26-18/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMZVDNVINEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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